6-Chloro-N-ethylnicotinamide
Overview
Description
6-Chloro-N-ethylnicotinamide is a chemical compound with the linear formula C9H11O1N2Cl1 . It is primarily used for research, analysis, and scientific education .
Molecular Structure Analysis
The molecular formula of 6-Chloro-N-ethylnicotinamide is C8H9ClN2O . The average mass is 184.623 Da and the monoisotopic mass is 184.040344 Da .Chemical Reactions Analysis
While specific chemical reactions involving 6-Chloro-N-ethylnicotinamide are not available, it’s worth noting that nicotinamide, a related compound, can be determined as its ethyl ester (ethyl nicotinate) or as N-ethylnicotinamide .Physical And Chemical Properties Analysis
6-Chloro-N-ethylnicotinamide has a molecular weight of 184.62300, a density of 1.218g/cm3, and a boiling point of 354.7ºC at 760 mmHg .Scientific Research Applications
Landsat Remote Sensing of Chlorophyll a Concentrations
A study explored the use of Landsat Enhanced Thematic Mapper imagery to quantify chlorophyll a concentrations, demonstrating the potential of remote sensing in assessing spatial distributions within unmonitored lake areas. This approach highlights how satellite imagery can be leveraged for environmental monitoring and research applications (Allan et al., 2011).
Antitumor Activity of Niacin Antagonists
Research on 6-Aminonicotinamide, a potent niacin antagonist, revealed its strong antitumor activity against mammary adenocarcinoma in mice, underscoring the potential of niacin antagonists as cancerocidal agents (Shapiro, Dietrich, & Shils, 1957).
Mechanism of Action of Niacin Antagonists
A study investigating the metabolic action of 6-Aminonicotinamide revealed its effect on DPN-dependent mitochondrial systems and its potential in experimental neoplasm treatment, indicating a significant pathway for research into the mechanisms of vitamin antimetabolites (Dietrich, Friedland, & Kaplan, 1958).
Neonatal Treatment Effects on Brain Development
Research on the effects of neonatal treatment with 6-Aminonicotinamide highlighted its impact on brain development, particularly through the inhibition of ornithine decarboxylase activity in the cerebellum, providing insights into the biochemical mechanisms underpinning toxic effects on brain development (Morris et al., 1985).
Safety And Hazards
Future Directions
While specific future directions for 6-Chloro-N-ethylnicotinamide are not available, research into related compounds like nicotinamide suggests potential uses in attenuating skin aging and hyperpigmentation, especially in the elderly or patients with reduced NAD+ pool in the skin due to internal or external stressors .
properties
IUPAC Name |
6-chloro-N-ethylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-2-10-8(12)6-3-4-7(9)11-5-6/h3-5H,2H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHJZQVGILNDFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356070 | |
Record name | 6-CHLORO-N-ETHYLNICOTINAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-ethylnicotinamide | |
CAS RN |
54864-84-5 | |
Record name | 6-CHLORO-N-ETHYLNICOTINAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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